molecular formula C10H20O B14274831 2-Methylnon-6-en-4-ol CAS No. 136496-38-3

2-Methylnon-6-en-4-ol

Cat. No.: B14274831
CAS No.: 136496-38-3
M. Wt: 156.26 g/mol
InChI Key: ABIKYCRHDTXBQZ-UHFFFAOYSA-N
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Description

2-Methylnon-6-en-4-ol: is an organic compound with the molecular formula C10H20O . It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a double bond and a methyl group, making it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylnon-6-en-4-ol can be achieved through several methods. One common approach involves the use of alkyne and alkyl halide as starting materials. The reaction typically proceeds through a series of steps, including alkynide alkylation and subsequent hydroboration-oxidation to introduce the hydroxyl group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of precursor compounds. This method ensures high yield and purity of the final product. The reaction conditions often include the use of palladium or platinum catalysts under controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: 2-Methylnon-6-en-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylnon-6-en-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylnon-6-en-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the double bond in the compound can participate in electrophilic addition reactions , further modifying its activity .

Comparison with Similar Compounds

Uniqueness: 2-Methylnon-6-en-4-ol is unique due to its combination of a hydroxyl group and a double bond, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

136496-38-3

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-methylnon-6-en-4-ol

InChI

InChI=1S/C10H20O/c1-4-5-6-7-10(11)8-9(2)3/h5-6,9-11H,4,7-8H2,1-3H3

InChI Key

ABIKYCRHDTXBQZ-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(CC(C)C)O

Origin of Product

United States

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